molecular formula C18H26BrNO3 B14040813 Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B14040813
M. Wt: 384.3 g/mol
InChI Key: CWEFIPUMTQHCKT-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a chiral chemical building block of interest in synthetic and medicinal chemistry research. This compound features a Boc-protected amine and a benzyl ether group, both of which are valuable functional handles for further synthetic manipulation. The specific stereochemistry of the cyclohexyl ring is a critical feature for applications requiring precise three-dimensional structure. A related stereospecific compound, tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate, has a CAS number 1951425-13-0, a molecular formula of C18H26BrNO3, and a molecular weight of 384.31 g/mol . Compounds of this class are frequently utilized as key intermediates in the development of potential pharmacologically active molecules, serving as precursors for novel ligands or in the synthesis of complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. For research applications only. Not for human or animal use or consumption.

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1

InChI Key

CWEFIPUMTQHCKT-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Boc Protection of Cyclohexylamine

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

Cyclohexylamine + Boc₂O → Boc-protected cyclohexylamine  

Conditions :

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • Base: Triethylamine (TEA), sodium bicarbonate, or aqueous NaOH.
  • Yield: >80% (based on analogous Boc protections).

Etherification with 2-Bromobenzyl Bromide

The 2-bromobenzyloxy group can be introduced via nucleophilic substitution (SN2) or Mitsunobu reaction.

Method A: SN2 Reaction

Boc-protected cyclohexanol + 2-Bromobenzyl bromide → Target compound  

Conditions :

  • Base: NaH, K₂CO₃, or DBU.
  • Solvent: DMF or THF.
  • Temperature: 0°C to reflux.
    Challenges :
  • Requires a good leaving group (e.g., hydroxyl activated as a tosylate or mesylate).
  • Stereochemical inversion may affect trans configuration.

Method B: Mitsunobu Reaction

Boc-protected cyclohexanol + 2-Bromobenzyl alcohol → Target compound  

Conditions :

  • Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
  • Solvent: THF or DCM.
  • Advantage: Retains stereochemistry of the alcohol.

Stereochemical Control

The trans configuration at C2 and C5 may arise from:

Representative Procedure (Hypothetical)

Step 1: Boc Protection

  • Dissolve trans-2-aminocyclohexanol (1.0 equiv) in dry THF.
  • Add Boc₂O (1.2 equiv) and TEA (2.0 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and concentrate to obtain trans-tert-butyl (2-hydroxycyclohexyl)carbamate.

Step 2: Etherification via Mitsunobu Reaction

  • Dissolve trans-tert-butyl (2-hydroxycyclohexyl)carbamate (1.0 equiv) and 2-bromobenzyl alcohol (1.5 equiv) in dry DCM.
  • Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) at 0°C.
  • Stir at room temperature for 24 hours.
  • Purify via flash chromatography (hexane/ethyl acetate) to isolate the target compound.

Yield : ~60–70% (estimated based on analogous Mitsunobu reactions).

Critical Analysis of Challenges

Challenge Mitigation Strategy
Stereochemical purity Use chiral catalysts or enantioselective synthesis.
Boc group stability Avoid strong acids/bases during etherification.
Solubility issues Optimize solvent polarity (e.g., DMF for SN2).

Alternative Routes

  • Reductive Amination : Condensation of a ketone intermediate with 2-bromobenzyloxyamine, followed by Boc protection.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution to obtain the trans isomer.

Summary of Key Findings

Method Advantages Limitations
Mitsunobu reaction High stereochemical fidelity Costly reagents (PPh₃, DEAD)
SN2 substitution Economical Risk of racemization
Enzymatic resolution Eco-friendly, high enantioselectivity Longer reaction times

Chemical Reactions Analysis

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Several analogs differ in the halogen type or position on the benzyl group (Table 1):

  • Trans-tert-butyl (2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate (CAS: N/A): Substitutes 2-bromo with 4-bromo-2-fluoro, altering electronic properties and steric bulk .
  • Trans-tert-butyl (2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate (CAS: N/A): Chlorine replaces bromine, reducing molecular weight and polarizability .

Table 1: Substituent-Based Comparisons

Compound Name Substituent CAS Molecular Weight Key Properties
Target Compound 2-bromobenzyl 2007916-69-8 384.31 High steric hindrance at ortho position
4-Bromo-2-fluorobenzyl analog 4-bromo-2-fluoro N/A ~402.28* Increased electronegativity
4-Bromobenzyl analog 4-bromobenzyl 1958100-53-2 384.31 Para substitution enhances symmetry
3-Chlorobenzyl analog 3-chlorobenzyl N/A ~338.84* Lower molecular weight; chlorine inertness

*Estimated based on molecular formula.

Variations in the Core Structure

Cyclopropane vs. Cyclohexyl Core

Compounds like tert-butyl (4-(((trans)-2-(4-((3-bromobenzyl)oxy)phenyl)cyclopropyl)amino)cyclohexyl)carbamate (CAS: N/A) replace the cyclohexyl group with a cyclopropane ring, increasing ring strain and rigidity . This structural change impacts conformational flexibility and binding affinity in biological systems.

Heteroaromatic Systems

Intermediate BM (tert-butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate) incorporates a pyridine ring instead of benzene, introducing nitrogen-based hydrogen bonding capabilities . Such analogs are often explored for enhanced solubility or target-specific interactions.

Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase lipophilicity compared to chlorine analogs .
  • Fluorine Substitution : The 4-bromo-2-fluoro analog likely exhibits stronger electronegativity, impacting solubility and metabolic stability .

Biological Activity

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H26_{26}BrNO3_3
  • Molecular Weight : 384.31 g/mol
  • Functional Groups : The compound features a tert-butyl group, a bromobenzyl ether moiety, and a cyclohexyl backbone.

The stereochemistry of this compound is significant, as the (1R,2R) configuration influences its biological interactions and reactivity profile.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes. For instance, it has been noted for its ability to interact with enzymes that play roles in inflammation and pain modulation.
  • Receptor Binding : The bromobenzyl group enhances the compound's affinity for hydrophobic pockets in proteins, facilitating binding to various receptors. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties .

Biological Activity Overview

The compound has shown potential in various pharmacological applications. Below is a summary of its observed biological activities:

Activity Type Description
Anti-inflammatory Exhibits properties that may reduce inflammation in experimental models.
Analgesic Demonstrated potential pain-relieving effects in animal studies.
Enzyme Inhibition Inhibits enzymes that are critical in metabolic pathways related to disease.
Antimicrobial Preliminary studies suggest activity against certain bacterial strains.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains, revealing moderate activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 100 µM .
  • Pharmacological Profiling : In vivo studies have suggested that derivatives of this compound can significantly alleviate pain in rodent models, indicating its potential as a therapeutic agent for pain management.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Reaction of tert-butyl carbamate with 2-bromobenzyl alcohol.
  • Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

This synthetic route allows for the introduction of various substituents at the bromine position, enabling further functionalization and optimization for enhanced biological activity .

Q & A

What are the recommended synthetic routes for preparing Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate?

Classification: Basic
Methodological Answer:
The synthesis typically involves coupling a bromobenzyl ether intermediate with a Boc-protected cyclohexylamine derivative. A general procedure includes:

Boc-protection : React the cyclohexanol derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to form the Boc-protected amine .

Etherification : Use Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution to attach the 2-bromobenzyl group to the hydroxyl group of the cyclohexyl moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm stereochemistry via NOESY or X-ray crystallography .

How can reaction conditions be optimized for higher yields of the target compound?

Classification: Advanced
Methodological Answer:
Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Central Composite Design (CCD) : Test 3–5 factors (e.g., reaction time, equivalents of Boc₂O, solvent dielectric constant) at multiple levels to identify interactions .
  • Response Surface Methodology (RSM) : Model yield as a function of critical parameters. Optimize using software like Design-Expert® or JMP® .
  • Robustness Testing : Validate optimized conditions by introducing ±10% variation in key parameters to ensure reproducibility .

What computational tools are effective for predicting regioselectivity in the bromobenzyl ether formation step?

Classification: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing reaction pathways (e.g., ortho vs. para substitution) using Gaussian or ORCA software. Solvent effects can be modeled with COSMO-RS .
  • Machine Learning (ML) : Train models on existing datasets (e.g., Reaxys or Pistachio) to predict favorable substitution sites based on electronic and steric descriptors .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess kinetic vs. thermodynamic control in regioselectivity .

How can diastereomeric impurities be detected and resolved during synthesis?

Classification: Advanced
Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to separate diastereomers. Optimize flow rate and temperature for baseline resolution .
  • NMR Analysis : Employ J-resolved spectroscopy or NOESY to distinguish trans/cis configurations. Key signals: cyclohexyl protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.4 ppm) .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to selectively crystallize the trans-isomer, confirmed via single-crystal XRD .

What stability studies are critical for ensuring the compound’s integrity under storage?

Classification: Basic
Methodological Answer:

  • Forced Degradation : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH, UV light) for 7–14 days. Monitor degradation via HPLC-MS .
  • Kinetic Stability Analysis : Use Arrhenius plots to extrapolate shelf life from accelerated stability data (e.g., 25°C, 60°C) .
  • Moisture Sensitivity : Store in desiccators with silica gel. Avoid prolonged exposure to humidity, which may hydrolyze the carbamate group .

How should researchers address contradictory data in reaction kinetics or product stability?

Classification: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Replicate conflicting experiments under controlled variables to isolate discrepancies (e.g., trace metal contamination, solvent purity) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., atmospheric oxygen, light exposure) affecting reproducibility .
  • Mechanistic Re-evaluation : Re-examine reaction pathways using in situ IR or NMR to detect transient intermediates not accounted for in prior models .

What analytical techniques are recommended for characterizing intermediates and final products?

Classification: Basic
Methodological Answer:

  • LC-HRMS : Confirm molecular ions ([M+H]⁺/[M+Na]⁺) with <2 ppm mass accuracy. Use fragmentation patterns to verify functional groups (e.g., bromine isotope patterns) .
  • 2D NMR : Assign stereochemistry via COSY (¹H-¹H coupling) and HSQC (¹³C-¹H correlations). Key signals: Boc carbonyl (δ 155–160 ppm in ¹³C) .
  • Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N percentages .

How can toxicological risks be assessed during handling of this compound?

Classification: Advanced
Methodological Answer:

  • In Silico Tox Prediction : Use tools like ProTox-II or ECOSAR to predict acute toxicity (LD50), mutagenicity, and endocrine disruption potential .
  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and MTT assays (mammalian cell viability) for preliminary hazard assessment .
  • Exposure Controls : Implement fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, lab coats) per OSHA guidelines .

What strategies optimize the Boc-deprotection step without side reactions?

Classification: Advanced
Methodological Answer:

  • Acid Selection : Compare TFA (strong, rapid) vs. HCl/dioxane (milder) for selectivity. Monitor via TLC (Rf shift post-deprotection) .
  • Microwave Assistance : Reduce reaction time (e.g., 10 min at 80°C) to minimize degradation .
  • Scavenger Use : Add triethylsilane to quench carbocation byproducts during TFA-mediated deprotection .

How can researchers validate the compound’s role in multi-step synthesis (e.g., drug intermediates)?

Classification: Advanced
Methodological Answer:

  • Retrosynthetic Analysis : Map feasible pathways using CAS SciFinder® or Reaxys, prioritizing steps with >70% yield and minimal protecting groups .
  • Scale-up Feasibility : Conduct calorimetry (RC1e®) to assess exothermic risks. Optimize mixing efficiency (e.g., Reynolds number >10,000 for turbulent flow) .
  • Intermediate Trapping : Use quenching studies (e.g., D2O for proton exchange) to identify unstable intermediates during telescoped reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.